molecular formula C19H11N3 B12533031 2-(Pyren-1-YL)-1,3,5-triazine CAS No. 869305-40-8

2-(Pyren-1-YL)-1,3,5-triazine

Cat. No.: B12533031
CAS No.: 869305-40-8
M. Wt: 281.3 g/mol
InChI Key: YEDLAWBSVOPHGD-UHFFFAOYSA-N
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Description

2-(Pyren-1-YL)-1,3,5-triazine is a compound that combines the structural features of pyrene and triazine. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while triazine is a heterocyclic compound with a variety of applications in materials science and pharmaceuticals. The combination of these two moieties results in a compound with unique electronic and photophysical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-YL)-1,3,5-triazine typically involves the reaction of pyrene derivatives with triazine precursors. One common method is the Friedel-Crafts acylation of pyrene with triazine derivatives in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and real-time monitoring can further enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-YL)-1,3,5-triazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyren-1-YL)-1,3,5-triazine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety can interact with aromatic residues in proteins or nucleic acids, while the triazine ring can form hydrogen bonds with various functional groups. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyren-1-YL)pyridine: Similar in structure but with a pyridine ring instead of triazine.

    1-(Pyren-1-YL)but-2-yn-1-one: Contains a pyrene moiety but with a different functional group.

    2-(Pyren-1-YL)benzonitrile: Another pyrene derivative with a benzonitrile group.

Uniqueness

2-(Pyren-1-YL)-1,3,5-triazine is unique due to its combination of pyrene and triazine, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring strong fluorescence and stability, such as in the development of sensors and advanced materials .

Properties

CAS No.

869305-40-8

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

2-pyren-1-yl-1,3,5-triazine

InChI

InChI=1S/C19H11N3/c1-2-12-4-5-14-7-9-16(19-21-10-20-11-22-19)15-8-6-13(3-1)17(12)18(14)15/h1-11H

InChI Key

YEDLAWBSVOPHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC=NC=N5

Origin of Product

United States

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